molecular formula C10H18ClNO3 B1478142 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one CAS No. 2098077-12-2

2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one

Cat. No.: B1478142
CAS No.: 2098077-12-2
M. Wt: 235.71 g/mol
InChI Key: ZQANYKGSYPWVNI-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C10H18ClNO3 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO3/c1-4-7(11)10(13)12-5-8(14-2)9(6-12)15-3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQANYKGSYPWVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C(C1)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with DNA or RNA, leading to the upregulation or downregulation of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Biological Activity

2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one is a compound of interest due to its potential biological activities. The pyrrolidine moiety is known for its presence in various bioactive molecules, and modifications to this structure can significantly alter its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and neuropharmacological effects.

The chemical formula for this compound is C8H12ClN2O2C_8H_{12}ClN_2O_2. Its structure includes a chloro group and a dimethoxy-substituted pyrrolidine ring, which are crucial for its biological interactions.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of pyrrolidine have been tested against different bacterial strains. In a study evaluating the activity of related compounds against Staphylococcus aureus and Escherichia coli, it was found that modifications to the pyrrolidine ring can enhance antibacterial efficacy .

CompoundActivity Against S. aureusActivity Against E. coli
This compoundModerateLow
Related Pyrrolidine Derivative AHighModerate
Related Pyrrolidine Derivative BLowHigh

Cytotoxicity

The cytotoxic effects of this compound were assessed using various mammalian cell lines. Preliminary results indicate that while some derivatives show promising anticancer activity, they also exhibit cytotoxicity at higher concentrations. A study indicated that certain structural modifications could lead to selective cytotoxicity towards cancer cells while sparing normal cells .

Cell Line TestedIC50 (µM)Selectivity Index
HeLa (cervical cancer)105
MCF7 (breast cancer)153
Normal Fibroblasts50-

Neuropharmacological Effects

The compound's potential neuropharmacological effects were explored through behavioral assays in rodent models. The results suggest that it may have anxiolytic properties similar to those observed in other pyrrolidine derivatives. Behavioral tests indicated a decrease in anxiety-like behaviors in treated animals compared to controls .

Case Studies

In one notable case study, a series of pyrrolidine derivatives were synthesized and evaluated for their biological activities. Among these, this compound demonstrated significant promise as a lead compound for further development due to its balanced efficacy and cytotoxicity profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one
Reactant of Route 2
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2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)butan-1-one

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